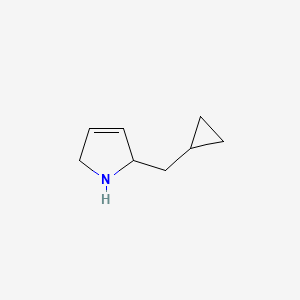

2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole

CAS No.: 1822639-91-7

Cat. No.: VC3083876

Molecular Formula: C8H13N

Molecular Weight: 123.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1822639-91-7 |

|---|---|

| Molecular Formula | C8H13N |

| Molecular Weight | 123.2 g/mol |

| IUPAC Name | 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole |

| Standard InChI | InChI=1S/C8H13N/c1-2-8(9-5-1)6-7-3-4-7/h1-2,7-9H,3-6H2 |

| Standard InChI Key | QPJGLMCDTLZJBB-UHFFFAOYSA-N |

| SMILES | C1CC1CC2C=CCN2 |

| Canonical SMILES | C1CC1CC2C=CCN2 |

Introduction

Chemical Structure and Identification

2-(Cyclopropylmethyl)-2,5-dihydro-1H-pyrrole (CAS No. 1822639-91-7) consists of a five-membered 2,5-dihydropyrrole ring with a cyclopropylmethyl group attached at the 2-position . The molecular structure can be described as follows:

Structural Components

The compound contains two key structural moieties:

-

A 2,5-dihydro-1H-pyrrole ring (also known as 3-pyrroline), which is a partially saturated variant of pyrrole

-

A cyclopropylmethyl substituent at the nitrogen position (N-substitution)

Molecular Properties

Synthesis Methods

Several synthetic approaches can be employed to produce 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole, based on established methods for related compounds.

N-Alkylation of 2,5-Dihydropyrrole

The most direct approach involves N-alkylation of 2,5-dihydropyrrole with cyclopropylmethyl halides:

-

Deprotonation of 2,5-dihydropyrrole (3-pyrroline) using a suitable base

-

Nucleophilic substitution with cyclopropylmethyl bromide or other appropriate leaving groups

Paal-Knorr Pyrrole Synthesis Modification

An alternative approach may involve modified Paal-Knorr synthesis:

-

Reaction of appropriate 1,4-dicarbonyl compounds with cyclopropylmethylamine

-

Cyclization to form the dihydropyrrole ring system

-

Selective reduction to achieve the 2,5-dihydropyrrole oxidation state

Cyclopropylmethylation of Pre-Formed Heterocycles

This approach utilizes existing pyrrole derivatives:

-

Formation of 2,5-dihydropyrrole via established methods

-

Introduction of the cyclopropylmethyl group through alkylation reactions

Biological Activities and Applications

Research indicates that 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole and related structures may possess various biological activities and applications.

Structure-Activity Relationships

The cyclopropylmethyl substituent is significant in medicinal chemistry for several reasons:

-

It provides conformational restriction, potentially enhancing binding specificity

-

The strained cyclopropyl ring can influence metabolic stability

Research Applications

The compound has been investigated in various research contexts:

-

As a building block for more complex heterocyclic systems

-

In the development of novel pharmacophores

-

For studying structure-activity relationships in drug development

Chemical Transformations and Derivatives

2-(Cyclopropylmethyl)-2,5-dihydro-1H-pyrrole can undergo various chemical transformations to produce derivatives with enhanced or modified properties.

Oxidation Reactions

The 2,5-dihydropyrrole core can be oxidized to form:

-

Pyrrole derivatives through dehydrogenation

-

N-oxide formations at the nitrogen atom

Functionalization of the Cyclopropyl Ring

The cyclopropyl moiety can be modified through:

-

Ring-opening reactions to introduce additional functional groups

-

Expansion reactions to form larger ring systems

Complex Heterocyclic Systems

The compound can serve as a precursor to more complex heterocyclic systems such as:

-

Fused ring systems incorporating the dihydropyrrole unit

-

Bivalent ligands utilizing the cyclopropylmethyl linker

-

Pyrrolo-fused systems with additional heterocyclic components

Analytical Methods and Characterization

Various analytical techniques can be employed to identify and characterize 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole.

Spectroscopic Analysis

| Analytical Technique | Expected Characteristics | Purpose |

|---|---|---|

| ¹H NMR Spectroscopy | Signals for cyclopropyl protons (0.25-1.05 ppm); methylene protons (3.2-3.7 ppm); olefinic protons (5.8-6.2 ppm) | Structural confirmation |

| ¹³C NMR Spectroscopy | Signals for cyclopropyl carbons (3-10 ppm); methylene carbons (45-55 ppm); olefinic carbons (125-135 ppm) | Carbon framework verification |

| Mass Spectrometry | Molecular ion at m/z 123; fragmentation pattern showing loss of cyclopropyl group | Molecular weight confirmation |

| IR Spectroscopy | C=C stretching (1600-1680 cm⁻¹); C-N stretching (1200-1350 cm⁻¹) | Functional group identification |

Chromatographic Methods

For purification and analysis:

-

High-performance liquid chromatography (HPLC)

-

Gas chromatography (GC)

-

Thin-layer chromatography (TLC) with appropriate solvent systems

Recent Research Developments

Recent studies have explored various aspects of 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole and related compounds.

Medicinal Chemistry Research

Research focusing on the medicinal applications includes:

-

Investigation as potential dopamine receptor ligands, specifically at D₂R and D₃R receptors

-

Development as components in more complex bioactive molecules

-

Exploration of trans-cyclopropylmethyl linkers in bivalent ligands for enhanced selectivity

Synthetic Methodology Advancements

Recent advances in synthetic approaches include:

-

Improved N-alkylation protocols with higher yields and selectivity

-

Catalytic methods for cyclopropylmethylation reactions

Future Perspectives and Challenges

The future development of 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole research presents both opportunities and challenges.

Research Opportunities

Potential areas for future investigation include:

-

Expansion of structure-activity relationship studies to optimize biological activity

-

Development of novel synthetic routes with improved efficiency

-

Exploration of applications in materials science and catalysis

Technical Challenges

Ongoing challenges in the field include:

-

Enhancing stereoselectivity in synthesis methods

-

Improving purification techniques for higher-grade products

-

Developing more detailed understanding of structure-property relationships

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume